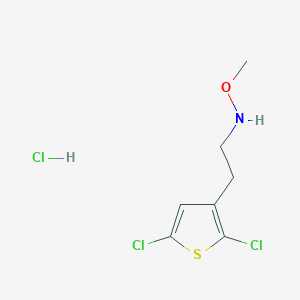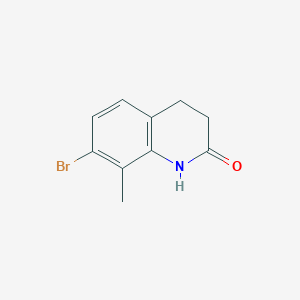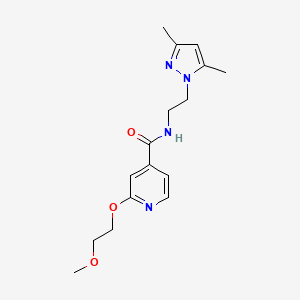![molecular formula C12H22O3Si B2445973 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)éthyl)triméthoxysilane CAS No. 68323-30-8](/img/structure/B2445973.png)
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)éthyl)triméthoxysilane
Vue d'ensemble
Description
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is a chemical compound known for its unique structure and properties. It is a colorless to pale yellow liquid with good thermal and chemical stability. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and improve material properties .
Applications De Recherche Scientifique
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Biology: It can be used to modify surfaces for better interaction with biological molecules.
Medicine: This compound is explored for its potential in drug delivery systems.
Industry: It is used in the production of silicone polymers and as an additive in adhesives and sealants to enhance their properties
Safety and Hazards
When handling this compound, it’s important to avoid contact with skin and eyes as it may cause irritation . Good ventilation should be maintained during operation. Personal protective equipment such as gloves and protective glasses should be used . It should be kept away from sources of ignition and high temperatures .
Mécanisme D'action
Target of Action
Silane-based compounds are generally known to interact with a variety of substrates .
Mode of Action
It is known that silane-based compounds can modify the surface of substrates to improve the dispersion of nanoparticles . They can also be used as adhesion promoters by treating the precursor material with epoxy silanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane. For instance, the compound should be stored under inert gas and should avoid moisture as it can cause decomposition . The compound is a colorless to almost colorless clear liquid with a density of 0.99 g/mL at 20 °C (lit.) .
Méthodes De Préparation
The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the functionalization of silane. One common method includes reacting [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chlorosilane with trimethoxysilane in the presence of a base catalyst . The reaction conditions usually require an inert atmosphere to prevent moisture from interfering with the reaction.
Analyse Des Réactions Chimiques
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane include:
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: This compound has similar properties but with triethoxy groups instead of trimethoxy groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound is used as a coupling agent and has a different bicyclic structure.
The uniqueness of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane lies in its specific bicyclic structure and the presence of trimethoxy groups, which provide distinct reactivity and application potential compared to its analogs.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CC2CC1C=C2)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625358 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63103-84-4 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2445890.png)


![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2445894.png)

![3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2445897.png)
![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
![2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE](/img/structure/B2445913.png)
